molecular formula C19H15NO4S2 B2977358 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate CAS No. 320424-07-5

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate

Cat. No.: B2977358
CAS No.: 320424-07-5
M. Wt: 385.45
InChI Key: XNHSOPFGWZTOIT-UHFFFAOYSA-N
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Description

“4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate” is a chemical compound with the molecular formula C19H15NO4S2 . It has an average mass of 385.457 Da and a monoisotopic mass of 385.044250 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H15NO4S2/c1-13-4-7-15(8-5-13)26-17-9-6-14(11-16(17)20(22)23)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Transparent Aromatic Polyimides

Transparent polyimides with high refractive indices and small birefringences were synthesized from derivatives similar to 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate. These compounds, such as 2,2′-Bis(thiophenyl)benzidine (BTPB), were utilized due to their ability to create materials with good thermomechanical stabilities. The study highlights the potential of these compounds in developing high-performance optical materials (Tapaswi et al., 2015).

Electrophilic Sulfenylation in Synthesis

A novel electrophilic sulfenylating agent, developed from a similar compound structure, demonstrated efficacy in providing thiols with an acid-labile protecting group. This advancement facilitated the stereocontrolled synthesis of protected forms of amino acids, showcasing the compound's utility in complex organic synthesis (Shibata et al., 1996).

Light-Activated H2S Donation

Research into photocleavable o-nitrobenzyl groups related to this compound has led to the development of chemical tools for the bio-orthogonal stimulated release of hydrogen sulfide (H2S), highlighting its importance in creating responsive systems for H2S delivery in biological applications (Zhao et al., 2017).

Copper Metal–Organic Systems

The compound's derivatives have been utilized in constructing copper metal–organic systems, demonstrating the impact of substituent positions on the formation of complex structures. This research underscores the potential for using such compounds in the development of novel coordination polymers with unique properties (Dai et al., 2009).

Novel Long Alkyl Chain Substituted Thiazolidinones

Synthesis research involving compounds structurally related to this compound led to the creation of novel long alkyl chain substituted thiazolidinones. This work illustrates the compound's versatility in synthesizing molecules with potential biological activity (Rahman et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-13-4-7-15(8-5-13)26-17-9-6-14(11-16(17)20(22)23)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHSOPFGWZTOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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